molecular formula C24H30ClN3OS2 B3011352 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1185175-20-5

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B3011352
CAS No.: 1185175-20-5
M. Wt: 476.09
InChI Key: FYSHCHSQRULDFZ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride (hereafter referred to as Compound A) is a synthetic small molecule designed as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS2.ClH/c1-15(2)27-13-12-17-20(14-27)30-24(26-22(28)16-8-4-3-5-9-16)21(17)23-25-18-10-6-7-11-19(18)29-23;/h6-7,10-11,15-16H,3-5,8-9,12-14H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSHCHSQRULDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C25H26ClN3O2S2C_{25}H_{26}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 500.1 g/mol. Its structure features a complex arrangement that contributes to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC25H26ClN3O2S2
Molecular Weight500.1 g/mol
Purity≥ 95%

This compound primarily acts as an inhibitor of APE1. APE1 is crucial for DNA repair processes, particularly in the context of apurinic sites which can arise from DNA damage. Inhibition of APE1 can potentiate the effects of chemotherapeutic agents by impairing the repair mechanisms in cancer cells.

Research Findings

A significant study demonstrated that this compound exhibits low micromolar activity against purified APE1. The IC50 values (the concentration required to inhibit 50% of the enzyme activity) were recorded as follows:

CompoundIC50 (µM)Remarks
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide2.0Potent APE1 inhibitor
Related Analog 132Moderate inhibition
Related Analog 2>57Inactive

The compound also showed synergistic effects when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), enhancing their cytotoxicity in cancer cell lines such as HeLa and SF767 glioblastoma cells .

In Vivo Studies

In animal models, specifically mice administered with a dose of 30 mg/kg body weight via intraperitoneal injection, the compound demonstrated favorable pharmacokinetic properties. It achieved good exposure levels in both plasma and brain tissue, suggesting potential for central nervous system activity .

Case Studies

Several case studies highlight the efficacy of this compound in various cancer models:

  • HeLa Cells : Treatment with the compound resulted in a significant increase in apurinic site accumulation when paired with MMS, indicating effective inhibition of DNA repair pathways.
  • Glioblastoma Models : The combination therapy using this compound and TMZ showed enhanced tumor cell death compared to TMZ alone, supporting its role in cancer therapy enhancement.

Summary of Findings

The biological evaluation indicates that this compound is a promising candidate for further development in cancer therapeutics due to its ability to inhibit APE1 and potentiate the effects of existing chemotherapeutics.

Comparison with Similar Compounds

Structural Features :

  • Core scaffold: A fused tetracyclic system comprising a benzo[d]thiazole ring, a tetrahydrothieno[2,3-c]pyridine moiety, and a cyclohexanecarboxamide group.
  • Key substituents: 6-position: Isopropyl group on the tetrahydrothieno[2,3-c]pyridine ring. Amide side chain: Cyclohexanecarboxamide linked to the thieno-pyridine core.
  • Physicochemical properties : The hydrochloride salt improves aqueous solubility, crucial for bioavailability.

Biological Activity: Compound A exhibits low micromolar activity (IC₅₀ ~10 µM) against purified APE1 and enhances the efficacy of alkylating agents like temozolomide in HeLa cells.

Comparison with Structurally Similar Compounds

Compound A belongs to a class of APE1 inhibitors characterized by a benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine hybrid core. Structural variations at the 6-position of the thieno-pyridine ring and the amide side chain significantly influence physicochemical and biological properties. Below, Compound A is compared to three analogs (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name 6-Position Substituent Amide Group Molecular Formula Molecular Weight Reference
Compound A (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-...cyclohexanecarboxamide hydrochloride) Isopropyl Cyclohexanecarboxamide C₂₄H₂₉ClN₄O₂S₂ 533.1*
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-...2,4-dimethoxybenzamide hydrochloride Methyl 2,4-Dimethoxybenzamide C₂₄H₂₄ClN₃O₃S₂ 502.1
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-...furan-2-carboxamide hydrochloride Ethyl Furan-2-carboxamide C₂₁H₂₀ClN₃O₂S₂ 446.0
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-...2-(thiophen-2-yl)acetamide hydrochloride Benzyl 2-(Thiophen-2-yl)acetamide C₂₈H₂₅ClN₄O₂S₃ 538.2

*Calculated based on molecular formula.

Impact of 6-Position Substituents

  • Methyl () : Reduces steric hindrance, which may lower binding affinity but improve solubility.
  • Ethyl () : Slightly increases lipophilicity compared to methyl, balancing solubility and bioavailability.
  • Benzyl () : Adds significant hydrophobicity and steric bulk, which could enhance target binding but reduce solubility .

Amide Side Chain Modifications

  • Cyclohexanecarboxamide (Compound A) : The aliphatic cyclohexane group may reduce metabolic instability compared to aromatic substituents.
  • 2,4-Dimethoxybenzamide () : Electron-rich aromatic system could engage in π-π interactions with APE1’s active site but may increase susceptibility to oxidation.
  • 2-(Thiophen-2-yl)acetamide () : Thiophene’s sulfur atom may enhance binding through hydrophobic or van der Waals interactions .

Hypothetical Structure-Activity Relationships (SAR)

While biological data for the analogs are unavailable, SAR principles suggest:

  • Lipophilicity : Benzyl and isopropyl groups (higher logP) may improve blood-brain barrier penetration, critical for targeting brain tumors.
  • Steric Effects : Bulkier substituents (e.g., benzyl) could hinder binding if APE1’s active site is sterically constrained.
  • Metabolic Stability : Cyclohexanecarboxamide (Compound A) likely resists CYP450-mediated metabolism better than aromatic amides .

Table 2: Inferred Pharmacokinetic and Bioactivity Profiles

Compound Likely Solubility* Predicted BBB Penetration* Hypothetical APE1 Inhibition Potency
A Moderate High High (µM range)
4 High Moderate Moderate
5 Moderate Moderate Moderate
6 Low High Variable (dependent on steric fit)

*Based on substituent physicochemical properties.

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